molecular formula C32H25N5O4S B11624474 2-[(5Z)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

2-[(5Z)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

Cat. No.: B11624474
M. Wt: 575.6 g/mol
InChI Key: IKIOWALLTJIJEB-VEILYXNESA-N
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Description

2-[(5Z)-5-({3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple aromatic rings, a pyrazole moiety, and a triazolothiazole core. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Properties

Molecular Formula

C32H25N5O4S

Molecular Weight

575.6 g/mol

IUPAC Name

[2-[(5Z)-5-[[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate

InChI

InChI=1S/C32H25N5O4S/c1-4-16-40-26-15-14-22(17-20(26)2)29-23(19-36(34-29)24-10-6-5-7-11-24)18-28-31(39)37-32(42-28)33-30(35-37)25-12-8-9-13-27(25)41-21(3)38/h4-15,17-19H,1,16H2,2-3H3/b28-18-

InChI Key

IKIOWALLTJIJEB-VEILYXNESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CC=C5OC(=O)C)S3)C6=CC=CC=C6)OCC=C

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5OC(=O)C)S3)C6=CC=CC=C6)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-({3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE typically involves multi-step organic reactions. The key steps include the formation of the pyrazole ring, the introduction of the triazolothiazole core, and the final esterification to form the acetate group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-({3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-({3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it may bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5Z)-5-({3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE is unique due to its complex structure, which combines multiple functional groups and aromatic rings

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